N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea -

N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-4249743
CAS Number:
Molecular Formula: C14H10F3N3O3
Molecular Weight: 325.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has been studied as a model system for investigating intermolecular interactions, particularly hydrogen bonding, due to the presence of multiple hydrogen bond donor and acceptor groups. It is also relevant for studying the structure-property relationships of substituted ureas, which are an important class of compounds with diverse applications.

Synthesis Analysis

N-(4-Nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea can be synthesized by reacting 4-nitroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran or dichloromethane, at room temperature.

Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been studied using X-ray crystallography. The molecule adopts a planar conformation, with the urea moiety acting as a bridge between the two aromatic rings. The nitro and trifluoromethyl groups are oriented away from each other to minimize steric hindrance.

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea tosylate

Compound Description: This compound is a tosylate salt of an arylurea derivative, specifically a potent and selective vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, making it a key target for anticancer therapies. This compound is recognized for its increased activity in treating VEGFR-2-mediated diseases, including cancer. []

Compound Description: This compound, the free base form of the previously described tosylate salt, also acts as a potent inhibitor of VEGFR-2 kinase. [] Like its salt form, it exhibits anticancer activity by targeting VEGFR-2-mediated angiogenesis.

N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl)urea

Compound Description: This compound is synthesized through a one-pot method using 4-chloro-3-trifluoromethylaniline, triphosgene, and 4-methylaniline as starting materials. [] While its biological activity isn't discussed in the provided abstracts, its synthesis and structural similarity make it relevant for comparison.

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726)

Compound Description: Also known as leflunomide metabolite, A77 1726 is the active metabolite of the disease-modifying antirheumatic drug leflunomide. [] A77 1726 demonstrates a significant therapeutic effect in treating rheumatoid arthritis (RA), and its plasma concentrations correlate with treatment response. []

Relevance: While this compound does not share a urea moiety with the target compound, it does contain the crucial [4-(trifluoromethyl)phenyl] group. [] This structural motif is often associated with enhanced binding affinity to target proteins and may contribute to the biological activity of both compounds.

5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (SU101)

Compound Description: SU101 is a small organic molecule that exhibits inhibitory activity against platelet-derived growth factor (PDGF)-mediated signaling pathways. [] This inhibition leads to a decrease in tumor growth in various cancer models, making SU101 a potential therapeutic agent for PDGF-driven cancers. []

Relevance: Like A77 1726, SU101 features the pharmacologically relevant [4-(trifluoromethyl)phenyl] group. [] This shared motif suggests potential similarities in their binding properties and highlights the importance of the trifluoromethyl group in modulating biological activity across different chemical scaffolds.

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound is a prodrug, designed to be metabolized in vivo into the active anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726). []

Relevance: This compound also features the [4-(trifluoromethyl)phenyl] group and is directly metabolized into a molecule (A77 1726) that is structurally related to N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea through this shared motif. [] This connection highlights a potential pathway for designing prodrugs with improved pharmacokinetic properties based on structural modifications of the target compound.

N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)

Compound Description: Identified as an N-oxidized metabolite of the antiandrogen drug flutamide, FLU-1-N-OH is primarily produced by CYP3A4-mediated metabolism. [] While it does not demonstrate a direct link to flutamide hepatotoxicity, its presence in prostate cancer patients highlights the metabolic pathways involved in flutamide breakdown. []

2-Methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide (Flutamide)

Compound Description: Flutamide is a nonsteroidal antiandrogen drug used in prostate cancer treatment. [] While effective, flutamide is occasionally linked to hepatic dysfunction, prompting further investigation into its metabolic pathways and potential toxic metabolites. []

Relevance: Flutamide is structurally related to N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea as it contains the [4-nitro-3-(trifluoromethyl)phenyl] moiety. [] Examining the metabolic fate of flutamide, particularly the formation of FLU-1-N-OH, could provide valuable insights into the potential metabolic transformations and toxicity profile of the target compound.

Compound Description: These compounds represent a class of electron donor-acceptor molecules designed to exhibit liquid crystalline properties. [] The specific arrangement of electron-rich (dimethylamino) and electron-deficient (nitro) groups, along with the variable alkoxy chain length, contributes to their mesomorphic behavior.

Relevance: Although these nitrones differ significantly in their core structure from N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, they share the characteristic 4-nitrophenyl group. [] This commonality highlights the importance of this specific substituent in influencing molecular properties, particularly in the context of electron delocalization and intermolecular interactions. Understanding the structure-property relationships in these related nitrones might offer valuable insights into the electronic properties and potential applications of the target compound.

(E)-(4-hydroxyphenyl)(4-nitrophenyl)diazene (Ia)

Compound Description: (Ia) is a member of the azobenzene family, characterized by the presence of the -N=N- linkage connecting two phenyl rings. [] This compound exhibits a trans geometry across the azo bond and participates in intermolecular hydrogen bonding, influencing its crystal packing.

Relevance: While structurally distinct from N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, (Ia) shares the 4-nitrophenyl group. [] This common motif allows for a comparison of their electronic properties and potential for intermolecular interactions. The influence of the nitro group on the electronic distribution and potential for charge transfer in both compounds could be of interest.

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxamide

Compound Description: These compounds represent a series of tetrahydropyrimidine derivatives designed for their potential antimicrobial activity. [] The presence of a trifluoromethyl group, halogen substituents, and a thioxo group are key features that may contribute to their biological activity.

1,4-Bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene (AC5-CF3)

Compound Description: This thiophene/phenylene co-oligomer exhibits n-type semiconducting properties, evidenced by its performance in a field-effect transistor device. [] Its crystal structure reveals a layered arrangement that facilitates charge transport.

Relevance: Similar to other related compounds, AC5-CF3 contains the [4-(trifluoromethyl)phenyl] group, albeit within a more complex conjugated system. [] Comparing the electronic properties of AC5-CF3 and N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea could provide insights into the influence of the conjugated backbone on the electron-withdrawing nature of the trifluoromethylphenyl group. This information could be valuable for understanding potential applications in organic electronics or materials science.

4-Amino-substituted 5-Phenyl-3-(trifluoromethyl)pyrazoles

Compound Description: This entry refers to a series of pyrazole derivatives explored for their analgesic properties. [] Structural modifications, such as introducing (het)arylimino groups, were explored to enhance their activity, leading to the identification of a lead compound with promising analgesic potential. []

Relevance: While the core structure differs, the presence of the trifluoromethyl group in these pyrazoles links them to N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. [] This shared motif suggests potential for similar physicochemical properties and could be leveraged for developing analogs of the target compound with altered biological activity. Studying the structure-activity relationships within this series could offer insights into optimizing the target compound for specific applications.

Compound Description: This refers to a series of selective androgen receptor modulators (SARMs) designed for potential therapeutic applications in conditions like male hypogonadism, osteoporosis, and muscle-wasting diseases. [] These compounds exhibit tissue-selective androgenic and anabolic effects, making them promising candidates for targeted therapies.

Relevance: These SARMs share the [4-nitro-3-trifluoromethyl-phenyl] moiety with the target compound N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. [] This structural similarity suggests potential overlap in their binding properties and interactions with biological targets. Understanding how structural modifications within this SARM series impact their activity and pharmacokinetic properties could offer valuable insights for optimizing the design and development of analogs of N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea for specific therapeutic applications.

Compound Description: S-4 belongs to the same series of selective androgen receptor modulators (SARMs) as the previous entry, also showcasing tissue-selective androgenic and anabolic effects. [] Pharmacokinetic studies in rats revealed its favorable absorption, distribution, metabolism, and excretion (ADME) profile, further supporting its potential for clinical development. []

Relevance: S-4 shares the [4-nitro-3-trifluoromethyl-phenyl] moiety with the target compound and represents a more specifically modified analog within the SARM series. [] Its promising pharmacokinetic profile and tissue selectivity highlight the potential for optimizing the target compound through structural modifications. Investigating the structure-activity relationships and pharmacokinetic properties of S-4 and related SARMs could offer valuable insights for developing analogs of N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea with improved drug-like properties.

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

Compound Description: S-23 is another selective androgen receptor modulator (SARM) studied in male rats for its potential as a hormonal male contraceptive. [] It exhibits potent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to reversible infertility in rats. []

Relevance: Though it lacks the nitro group, S-23 shares the [3-trifluoromethyl-phenyl] moiety with N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. [] This structural similarity, coupled with its potent hormonal activity and promising preclinical data, emphasizes the potential for developing analogs of the target compound with modified biological activities. The structure-activity relationships observed within this SARM series could guide the design of analogs with tailored selectivity for specific androgen receptor subtypes.

(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (GTx-024)

Compound Description: GTx-024 is a novel SARM currently under investigation as an oral treatment for muscle-wasting disorders, including those associated with cancer. [] Preclinical studies in rats demonstrated complete absorption, wide tissue distribution, and favorable pharmacokinetic properties, making it a promising candidate for clinical development. []

Relevance: Similar to S-23, GTx-024 shares the [3-trifluoromethyl-phenyl] group with N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, highlighting the potential for designing analogs with therapeutic applications in muscle wasting. [] Examining the structure-activity relationships and pharmacokinetic properties of GTx-024 could guide the development of analogs of the target compound with improved drug-like characteristics for treating muscle wasting disorders.

N-[4-nitro-3-trifluoromethyl-phenyl] cyclopentadienyltricarbonyltechnetium carboxamide (NF(99m)Tc)

Compound Description: NF(99m)Tc is a technetium-99m labeled analog of the antiandrogen flutamide, designed as a potential SPECT imaging agent for prostate cancer. []

Relevance: NF(99m)Tc shares the [4-nitro-3-trifluoromethyl-phenyl] group with N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. [] Although designed for imaging rather than therapeutic purposes, NF(99m)Tc provides valuable insights into the potential for modifying the target compound with radiolabels for diagnostic applications. Understanding the biodistribution and pharmacokinetics of NF(99m)Tc could guide the development of similar radiolabeled analogs of N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea for imaging prostate cancer or other androgen receptor-related conditions.

N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea

Compound Description: This compound is a thiourea derivative featuring a chlorine atom and a trifluoromethyl group. [] Structural analysis revealed its specific conformation and the presence of intermolecular hydrogen bonding interactions. []

Relevance: While this compound differs significantly in its core structure from N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, they both share the presence of the trifluoromethylphenyl group. [] This commonality provides a basis for comparing their physicochemical properties and potential for engaging in similar intermolecular interactions.

Compound Description: These compounds, (IIIa) and (IIIc), belong to the azobenzene family, known for their photoisomerization properties. [] The presence of the -N=N- linkage connecting two aromatic rings, along with varying substituents, influences their molecular packing and potential for liquid crystalline behavior. []

Relevance: Although structurally distinct from N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, both (IIIa) and (IIIc) share common structural motifs. (IIIa) possesses the 4-nitrophenyl group, while (IIIc) incorporates a 4-cyanophenyl group, which can be considered a bioisostere of the nitro group. [] This comparison allows for exploring the influence of these electron-withdrawing substituents on molecular properties, such as electronic distribution and intermolecular interactions.

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] Its design aimed to minimize penetration through the blood-brain barrier while retaining potent CB1R activity for potential treatment of obesity and related metabolic disorders. []

Relevance: Similar to other compounds in this list, this CB1R antagonist features the [4-(trifluoromethyl)phenyl] group, embedded within a complex and extended structure. [] Although their primary targets differ, comparing their structural features and physicochemical properties could offer insights into the influence of molecular size and substituent effects on biological activity and pharmacokinetic profiles.

Compound Description: MNTZ is a complex organic molecule with a thiazolidin-4-one core and various substituents, including a nitrophenyl group. [] Its molecular properties have been investigated using spectroscopic techniques and theoretical calculations, providing insights into its electronic structure and potential reactivity. []

Relevance: Although structurally diverse from N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, MNTZ shares the 2-nitrophenyl group. [] This commonality provides an opportunity to compare their electronic properties and understand the influence of the nitro group on molecular properties, such as dipole moment, electron distribution, and potential for intermolecular interactions. These comparisons could be valuable for exploring potential applications of both compounds in areas like materials science or medicinal chemistry.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is a complex molecule containing a pyrazole ring, a thiazole ring, and a nitrophenyl group. [] Its synthesis and spectroscopic characterization were reported, providing insights into its structural features.

N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide

Compound Description: This compound was investigated for its ability to form cocrystals with various coformers, demonstrating a propensity for different solid-state arrangements. []

Relevance: This compound contains the [4-(trifluoromethyl)phenyl] group, albeit within a larger and more complex structure. [] While their core structures differ, this shared motif suggests potential for similar physicochemical properties and could be relevant for exploring the solid-state properties of N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, such as polymorphism or cocrystal formation.

(E)-5-Phenyl-3-((4-(trifluoromethyl)benzylidene)amino)thiazolidin-2-iminium Bromide

Compound Description: This compound is a thiazolidine derivative containing a trifluoromethylphenyl group and exists as a bromide salt. [] Its crystal structure reveals the presence of N-H … Br hydrogen bonds, influencing the molecular packing. []

Relevance: This compound shares the [4-(trifluoromethyl)phenyl] group with N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, although their core structures differ. [] This commonality suggests potential for similar physicochemical properties and could be relevant for comparing their hydrogen bonding capabilities and solid-state arrangements.

N-(3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea

Compound Description: This compound is a metabolite of the anticancer agent N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea (NSC 726189). [] Its synthesis and characterization were carried out to understand the metabolic fate of the parent compound. []

Relevance: This metabolite shares the 4-nitrophenylthiourea group with N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. [] Although their core structures differ, this commonality offers a point of comparison for their potential metabolic pathways and for exploring the influence of the 4-nitrophenylthiourea group on biological activity.

Properties

Product Name

N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea

IUPAC Name

1-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea

Molecular Formula

C14H10F3N3O3

Molecular Weight

325.24 g/mol

InChI

InChI=1S/C14H10F3N3O3/c15-14(16,17)9-1-3-10(4-2-9)18-13(21)19-11-5-7-12(8-6-11)20(22)23/h1-8H,(H2,18,19,21)

InChI Key

QHFXWKXVUYHTGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.